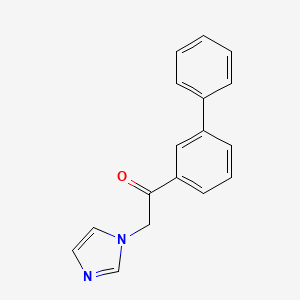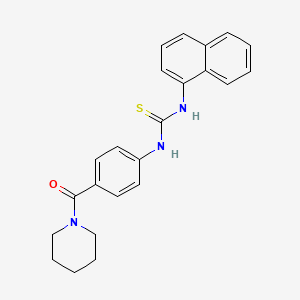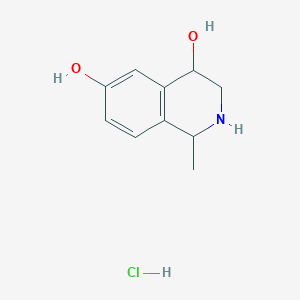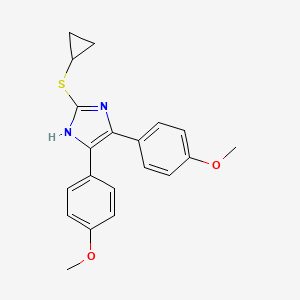
Tetracyclo(4.2.2.26,5.01,6)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo(4.2.2.26,5.01,6)dodecane: is a polycyclic hydrocarbon with the molecular formula C12H18. It is characterized by its unique structure, which consists of four interconnected cyclohexane rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(4.2.2.26,5.01,6)dodecane typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclo(4.2.2.26,5.01,6)dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
Tetracyclo(4.2.2.26,5.01,6)dodecane has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic hydrocarbon behavior and reactions.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug design and delivery systems.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of Tetracyclo(4.2.2.26,5.01,6)dodecane involves its interaction with molecular targets through its polycyclic structure. The compound can engage in various chemical reactions, influencing pathways and processes at the molecular level. Its stability and reactivity make it a valuable tool in studying complex chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simpler cyclic hydrocarbon with a single ring structure.
Decalin: A bicyclic hydrocarbon with two fused cyclohexane rings.
Adamantane: A tricyclic hydrocarbon with a more complex structure.
Uniqueness
Tetracyclo(4.2.2.26,5.01,6)dodecane is unique due to its four interconnected cyclohexane rings, providing a stable and rigid structure. This makes it distinct from simpler cyclic hydrocarbons and valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
77422-57-2 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
tetracyclo[4.2.2.22,5.01,6]dodecane |
InChI |
InChI=1S/C12H18/c1-2-10-4-3-9(1)11-5-7-12(10,11)8-6-11/h9-10H,1-8H2 |
Clé InChI |
OLWYLGSZGWIZKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C34C2(CC3)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)




![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)





